(E)-Resveratroloside is primarily sourced from plants that produce resveratrol. It can also be synthesized enzymatically using specific glycosyltransferases or through chemical methods that involve the modification of resveratrol with sugar moieties.
Chemically, (E)-Resveratroloside belongs to the class of stilbenes and is categorized as a glycoside due to the presence of a sugar moiety attached to the resveratrol backbone. Its systematic name reflects its structure, which includes the characteristic trans configuration of the double bond in the resveratrol part.
The synthesis of (E)-Resveratroloside can be achieved through various methods:
For enzymatic synthesis, reaction conditions often include:
High-performance liquid chromatography (HPLC) is frequently employed to monitor the reaction progress and quantify product formation .
The molecular structure of (E)-Resveratroloside consists of a resveratrol backbone with a sugar moiety attached via a glycosidic bond. The structural formula can be represented as follows:
The molecular weight of (E)-Resveratroloside is approximately 432.41 g/mol. Its structural features include:
(E)-Resveratroloside can undergo various chemical reactions typical for glycosides, including hydrolysis under acidic or enzymatic conditions, which can release free resveratrol and sugar components.
The biological activities of (E)-Resveratroloside are primarily attributed to its ability to modulate various signaling pathways involved in inflammation and cancer progression. It acts as an antioxidant by scavenging free radicals and may enhance cellular defense mechanisms against oxidative stress.
Studies indicate that (E)-Resveratroloside exhibits similar but potentially enhanced effects compared to resveratrol alone due to improved solubility and bioavailability, allowing for better absorption in biological systems .
Relevant data from studies indicate that (E)-Resveratroloside maintains antioxidant activity comparable to that of its aglycone counterpart .
(E)-Resveratroloside is primarily studied for its potential health benefits in areas such as:
Research continues into its applications in nutraceuticals and pharmaceuticals, leveraging its enhanced properties over non-glycosylated forms .
The exploration of stilbenoids began in 1939 with Takaoka’s isolation of resveratrol from Veratrum grandiflorum roots [1] [4]. However, glycosylated forms like (E)-Resveratroloside remained uncharacterized until advanced chromatographic techniques (e.g., HPLC-MS) emerged in the late 20th century. Early phytochemical studies of Japanese knotweed (Polygonum cuspidatum) and grapevines (Vitis vinifera) revealed diverse resveratrol derivatives, including the 3-β-D-glucoside (piceid) [1] [7]. Structural elucidation confirmed that glycosylation protects the phenolic core from oxidative degradation, explaining its abundance in plant tissues [3] [10].
Table 1: Key Milestones in Stilbenoid Glycoside Research
Year | Discovery | Source Plant | Significance | |
---|---|---|---|---|
1939 | Isolation of trans-resveratrol | Veratrum grandiflorum | First identification of stilbenoid core structure | |
1963 | Characterization of resveratrol in P. cuspidatum | Polygonum cuspidatum | Revealed medicinal plant source | |
1990s | Identification of piceid (resveratroloside) | Vitis vinifera | Confirmed glycosylation as a natural stabilization mechanism | |
2010s | Detection in endophytic fungi | Aspergillus, Alternaria spp. | Demonstrated microbial biosynthesis potential | [10] |
(E)-Resveratroloside functions as a specialized metabolite in plant stress responses:
Table 2: Stress-Induced Biosynthesis of (E)-Resveratroloside
Stress Type | Plant Species | Fold-Increase | Key Enzymes/Pathways | |
---|---|---|---|---|
UV Radiation | Vitis vinifera | 3–5x | Phenylalanine ammonia-lyase (PAL), STS | |
Fungal Infection | V. vinifera | 5–8x | Stilbene synthase (STS) | |
Heavy Metals (Cd) | Polygonum cuspidatum | 2–4x | Peroxidase (POD), Superoxide dismutase (SOD) | [2] [9] |
(E)-Resveratroloside’s pharmacological promise stems from enhanced bioavailability and multi-target bioactivities:
Table 3: Pharmacological Activities of (E)-Resveratroloside
Activity | Model System | Key Mechanisms | Potency (IC₅₀/EC₅₀) | |
---|---|---|---|---|
Antioxidant | DPPH/ABTS assays | ROS scavenging, ↑SOD/CAT activity | 18–25 μM | |
Anti-inflammatory | LPS-stimulated macrophages | NF-κB inhibition, ↓COX-2/TNF-α | 15 μM | |
Antiproliferative | MCF-7 breast cancer | ↓Cyclin D1, CDK4; ↑p21 | 40 μM | |
Vasorelaxant | Rat aortic rings | eNOS activation, ↑NO production | 28 μM | [3] [6] [7] |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5